molecular formula C17H19ClO3 B5195116 1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene

1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene

Cat. No.: B5195116
M. Wt: 306.8 g/mol
InChI Key: UMSDVNSZTPQKLB-UHFFFAOYSA-N
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Description

1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound with a complex structure, characterized by the presence of a chloro group, an ethoxyphenoxy group, and a propoxybenzene moiety.

Preparation Methods

The synthesis of 1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the reaction of a halogenated benzene derivative with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene can be compared with similar compounds such as:

  • 1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
  • 1-Chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene

These compounds share similar structural features but differ in the position of the chloro and ethoxyphenoxy groups.

Properties

IUPAC Name

1-chloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-2-19-16-9-3-4-10-17(16)21-12-6-11-20-15-8-5-7-14(18)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSDVNSZTPQKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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